Wilfolic acid C
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Overview
Description
Wilfolic acid C is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₄. It was originally isolated from the plant Tripterygium doianum . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Wilfolic acid C involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of squalene, followed by a series of oxidation and reduction reactions to form the pentacyclic structure. Industrial production methods often involve the extraction of the compound from natural sources, such as the Tripterygium plant, using solvents like ethanol or methanol .
Chemical Reactions Analysis
Wilfolic acid C undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, which can convert ketones to alcohols.
Scientific Research Applications
Wilfolic acid C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes
Mechanism of Action
Wilfolic acid C exerts its effects through various molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This activity is crucial in many biological processes, including enzyme catalysis and signal transduction. The compound also interacts with specific proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Wilfolic acid C is structurally related to other pentacyclic triterpenoids, such as friedelin and ursolic acid. it is unique due to its specific hydroxyl and carboxyl group positions, which confer distinct biological activities. Similar compounds include:
Friedelin: Another pentacyclic triterpenoid with similar structural features but different biological activities.
Ursolic acid: Known for its anti-inflammatory and anticancer properties, similar to this compound but with a different mechanism of action
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
158629-70-0 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(2R,4aS,6aS,6aR,6bS,8aS,9R,11R,12aS,14aS,14bR)-11-hydroxy-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18-23(32)19(31)16-21-27(18,4)9-8-20-28(21,5)13-15-30(7)22-17-26(3,24(33)34)11-10-25(22,2)12-14-29(20,30)6/h18-22,31H,8-17H2,1-7H3,(H,33,34)/t18-,19+,20-,21+,22+,25+,26+,27+,28+,29+,30-/m0/s1 |
InChI Key |
KVLFXTHBJNNYDP-KWDXJSKJSA-N |
Isomeric SMILES |
C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C)O |
Canonical SMILES |
CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C)O |
Origin of Product |
United States |
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